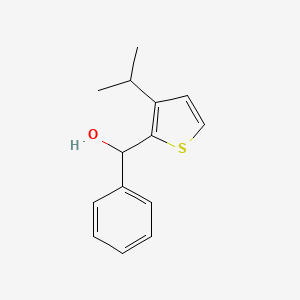
(3-Isopropylthiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a thiophene ring substituted with an isopropyl group and a phenyl group attached to the methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Isopropylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted thiophenes and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Isopropylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene and phenyl rings can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Isopropylphenyl)(phenyl)methanol
- (3-Methylthiophen-2-yl)(phenyl)methanol
- (3-Ethylthiophen-2-yl)(phenyl)methanol
Uniqueness
(3-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct chemical and physical properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H16OS |
|---|---|
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
phenyl-(3-propan-2-ylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-9-16-14(12)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |
InChI-Schlüssel |
HNUAIBQUXVTGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(SC=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




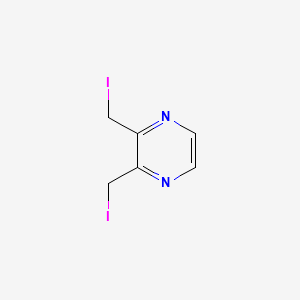
![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
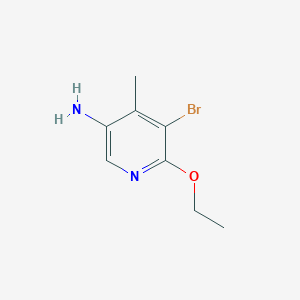
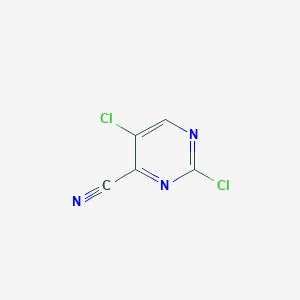
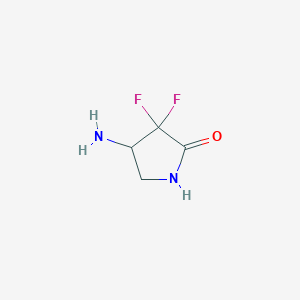

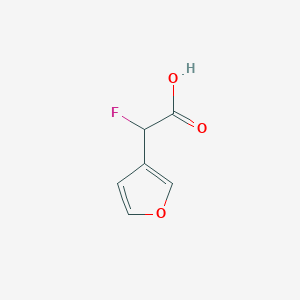
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

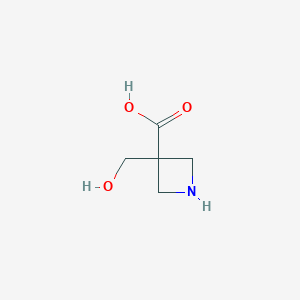
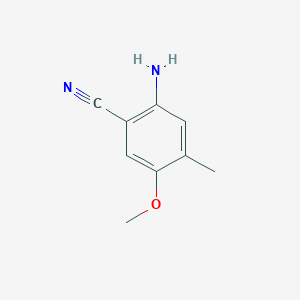
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)
